3-Acetyl-5-(4-chlorophenyl)-2-methylfuran
Overview
Description
3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a chemical compound belonging to the furan family, characterized by its aromatic structure and the presence of a chlorine atom on the phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets, leading to various biological changes .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran typically involves the following steps:
Furan Synthesis: The starting material, furan, is synthesized through the dehydration of pentose sugars or the decarboxylation of furfural.
Chlorination: The furan ring is chlorinated to introduce the chlorine atom at the 4-position of the phenyl ring.
Acetylation: The compound undergoes acetylation to introduce the acetyl group at the 3-position.
Methylation: Finally, methylation occurs at the 2-position to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the furan ring to produce derivatives such as furanones.
Reduction: Reduction reactions can reduce the acetyl group to an alcohol.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Furanones, furan acids.
Reduction: 3-Hydroxy-5-(4-chlorophenyl)-2-methylfuran.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-Acetyl-5-(4-chlorophenyl)-2-methylfuran has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, fragrances, and other chemical products.
Comparison with Similar Compounds
3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is similar to other furan derivatives, such as:
Furan-2-carboxaldehyde
5-(4-Chlorophenyl)-2-methylfuran
3-Acetyl-2-methylfuran
Uniqueness: What sets this compound apart is its specific combination of functional groups and the presence of the chlorine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-8(15)12-7-13(16-9(12)2)10-3-5-11(14)6-4-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCVLRAZYZGWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370633 | |
Record name | 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43020-12-8 | |
Record name | 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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